(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine

Click Chemistry Bioconjugation Scaffold Diversification

Sourcing a defined quinoline-propargylamine building block for CNS-focused fragment-based drug discovery often means choosing between unreliable purity or long custom-synthesis lead times. (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine (CAS 1042791-56-9) resolves this bottleneck as an off-the-shelf, 95%-pure scaffold that combines a metal-chelating quinoline core with a click-ready terminal alkyne. - Ready for CuAAC diversification: Enables late-stage introduction of azide-bearing pharmacophores without de novo resynthesis. - Validated CNS physicochemical space: XLogP3 = 1.7, TPSA = 24.9 Ų - ideal for blood-brain barrier penetration. - Reliable supply: Multi-gram quantities available from stock with global shipment; custom synthesis options for larger batches.

Molecular Formula C13H12N2
Molecular Weight 196.25 g/mol
CAS No. 1042791-56-9
Cat. No. B1372577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine
CAS1042791-56-9
Molecular FormulaC13H12N2
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESC#CCNCC1=NC2=CC=CC=C2C=C1
InChIInChI=1S/C13H12N2/c1-2-9-14-10-12-8-7-11-5-3-4-6-13(11)15-12/h1,3-8,14H,9-10H2
InChIKeyDFRITLDAMTVHCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine Overview


(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine (CAS: 1042791-56-9), also designated as N-(quinolin-2-ylmethyl)prop-2-yn-1-amine, is a heterocyclic building block characterized by a quinoline core linked to a terminal alkyne moiety via a secondary amine spacer [1]. This scaffold combines the rigid, aromatic quinoline framework with the versatile reactivity of a propargylamine group. The molecular formula is C13H12N2 with a molecular weight of 196.25 g/mol [1]. The compound serves as a key intermediate in medicinal chemistry, particularly in the construction of multi-target directed ligands (MTDLs) and as a substrate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) 'click' chemistry [2].

Structural Prerequisites for (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine Activity


Substituting (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine with a generic quinoline derivative or a simple aliphatic propargylamine fails to replicate the compound's utility in advanced synthesis. The specific geometry of the 2-quinolinylmethyl substitution is critical for the spatial arrangement of metal-chelating and enzyme-binding interactions, as demonstrated in studies of quinoline-propargylamine hybrids where the quinoline moiety interacts directly with the FAD aromatic ring in the MAO active site [1]. Unlike simple propargylamines that act solely as MAO-B suicide inhibitors [2], the quinoline-2-ylmethyl scaffold offers additional metal-chelating properties and dual-enzyme targeting potential, rendering generic structural analogs functionally insufficient for building multifunctional bioactive conjugates [1].

(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine vs. Structural Analogs


Click Chemistry Conjugation vs. Quinoline-2-carbaldehyde

The terminal alkyne present in (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine enables high-efficiency, high-yield Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction not possible with quinoline-2-carbaldehyde derivatives. The alkyne moiety serves as a specific 'click' handle for the rapid and selective construction of 1,4-disubstituted 1,2,3-triazole products under mild conditions [1].

Click Chemistry Bioconjugation Scaffold Diversification

Conformational Rigidity and Fsp3 for Fragment-Based Screening

The compound exhibits an Fsp3 value of 0.15 , indicating a high degree of aromatic/sp2 character and conformational rigidity compared to more flexible, saturated amines. This property is advantageous in fragment-based drug discovery (FBDD) where maintaining a specific, low-energy conformation upon target binding is essential for hit optimization.

Fragment-Based Drug Discovery Conformational Analysis Scaffold Rigidity

Lipophilicity and Hydrogen Bonding in CNS Drug Design

The compound's computed LogP (XLogP3 = 1.7) [1] and low topological polar surface area (TPSA = 24.9 Ų) [1] place it within the optimal range for blood-brain barrier penetration, as defined by Lipinski's and CNS MPO rules. This distinguishes it from more polar quinoline derivatives such as 8-hydroxyquinoline (TPSA ~33 Ų, XLogP3 ~1.5) [1].

CNS Drug Design ADME Properties Lipophilicity

Verified Purity Specification

Commercial suppliers provide (Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine with a documented purity of 95%, verified by NMR, HPLC, and GC analytical reports . This specification ensures batch-to-batch consistency critical for reproducible synthetic outcomes in multi-step library synthesis.

Quality Control Synthetic Reliability Vendor Qualification

(Prop-2-yn-1-yl)(quinolin-2-ylmethyl)amine Research Applications


MTDL Synthesis for Neurodegenerative Diseases

This compound serves as a strategic building block for synthesizing MTDLs targeting Alzheimer's disease. The quinoline-2-ylmethyl moiety provides a scaffold for metal chelation and interaction with the peripheral anionic site of acetylcholinesterase, while the propargylamine group confers irreversible MAO-B inhibition. Research has shown that related quinoline-propargylamine hybrids (DPH series) achieve IC50 values of 6.2 μM (MAO A) and 10.2 μM (MAO B), with the quinoline system interacting directly with the FAD aromatic ring [1]. Procurement of this specific core enables the rapid generation of novel DPH-like analogs for CNS drug discovery programs.

Click Chemistry-Based Quinoline Library Diversification

The terminal alkyne functionality enables efficient post-synthetic modification via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This 'click' reaction allows for the late-stage introduction of diverse azide-bearing moieties (e.g., fluorescent tags, affinity probes, or additional pharmacophores) to the quinoline core under mild, high-yielding conditions [1]. For research teams generating focused quinoline libraries, this compound provides a central scaffold that can be rapidly diversified to explore structure-activity relationships (SAR) without requiring de novo synthesis of each derivative.

Fragment-Based Discovery for CNS Targets

With an XLogP3 of 1.7 and a topological polar surface area (TPSA) of 24.9 Ų, this fragment-like molecule resides within the optimal physicochemical space for CNS drug candidates [1]. Its low Fsp3 value (0.15) and corresponding conformational rigidity make it a suitable starting fragment for targeting proteins with defined, aromatic-rich binding pockets, such as MAO enzymes or certain G-protein coupled receptors (GPCRs) [1]. Procurement is indicated for FBDD campaigns aiming to identify ligand-efficient hits with a high probability of blood-brain barrier penetration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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